REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:5]=[C:4]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:3]=1.[IH:18].C([O-])(O)=O.[Na+]>CCO>[I:18][C:2]1[CH:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:5]=[C:4]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:3]=1 |f:2.3|
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Name
|
|
Quantity
|
8.36 g
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Type
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reactant
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Smiles
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BrC1=CC(=NC(=C1)C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
31.05 g
|
Type
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reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
67 mL
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Type
|
solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The product was extracted from the aqueous phase with CH2Cl2 (2×300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic fractions were dried with Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
|
Smiles
|
IC1=CC(=NC(=C1)C(=O)OCC)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |